(1R,5S)-bicyclo[3.1.0]hexan-2-one
Overview
Description
(1R,5S)-bicyclo[3.1.0]hexan-2-one: is a bicyclic organic compound characterized by a unique structural framework. This compound is notable for its rigid, three-dimensional structure, which imparts distinct chemical and physical properties. The bicyclo[3.1.0]hexane core is a common motif in various natural products and synthetic molecules, making it a subject of interest in organic chemistry and related fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1R,5S)-bicyclo[3.1.0]hexan-2-one typically involves cycloaddition reactions. One common method is the [2+2] cycloaddition of alkenes and ketenes, which forms the bicyclic structure. Photochemical reactions are often employed to facilitate this process, utilizing ultraviolet light to drive the reaction to completion .
Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. These reactors allow for precise control over temperature, pressure, and reaction time, which are critical parameters in the synthesis of this compound.
Chemical Reactions Analysis
Types of Reactions: (1R,5S)-bicyclo[3.1.0]hexan-2-one undergoes a variety of chemical reactions, including:
Oxidation: The compound can be oxidized to form diketones or carboxylic acids, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the ketone group to an alcohol, often using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the carbon adjacent to the ketone group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.
Substitution: Nucleophiles such as organolithium reagents or Grignard reagents are commonly employed.
Major Products:
Oxidation: Diketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted bicyclo[3.1.0]hexan-2-one derivatives.
Scientific Research Applications
Chemistry: In organic synthesis, (1R,5S)-bicyclo[3.1.0]hexan-2-one serves as a versatile building block for the construction of more complex molecules. Its rigid structure and functional groups make it an ideal candidate for studying stereochemistry and reaction mechanisms.
Biology and Medicine: The compound’s unique structure allows it to interact with biological molecules in specific ways, making it a potential lead compound in drug discovery. Researchers are exploring its use in the development of pharmaceuticals targeting various diseases.
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its derivatives are employed in the production of polymers, agrochemicals, and other high-value products.
Mechanism of Action
The mechanism by which (1R,5S)-bicyclo[3.1.0]hexan-2-one exerts its effects is largely dependent on its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The rigid bicyclic structure allows for precise interactions with these targets, influencing pathways involved in various physiological processes.
Comparison with Similar Compounds
Bicyclo[2.1.1]hexane: Another bicyclic compound with a slightly different ring structure, often used in similar applications.
Bicyclo[4.2.0]octane: A larger bicyclic compound with additional carbon atoms, offering different chemical properties and reactivity.
Uniqueness: (1R,5S)-bicyclo[3.1.0]hexan-2-one is unique due to its specific ring size and stereochemistry, which confer distinct reactivity and interaction profiles. Its rigid structure and functional groups make it particularly valuable in stereochemical studies and as a building block in complex molecule synthesis.
Properties
IUPAC Name |
(1R,5S)-bicyclo[3.1.0]hexan-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O/c7-6-2-1-4-3-5(4)6/h4-5H,1-3H2/t4-,5+/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFCMQKFXCMZZMZ-CRCLSJGQSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2C1C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)[C@H]2[C@@H]1C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20469453 | |
Record name | BICYCLO[3.1.0]HEXAN-2-ONE, (1R,5S)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20469453 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
96.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58001-78-8 | |
Record name | BICYCLO[3.1.0]HEXAN-2-ONE, (1R,5S)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20469453 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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